n-Cyclopentyl-n'-(2-fluorophenyl)urea
Description
n-Cyclopentyl-n'-(2-fluorophenyl)urea is a urea derivative characterized by a cyclopentyl group attached to one nitrogen atom and a 2-fluorophenyl group to the other. Urea-based compounds are widely utilized in agrochemicals and pharmaceuticals due to their hydrogen-bonding capabilities and structural versatility, which influence binding affinity and solubility .
Properties
IUPAC Name |
1-cyclopentyl-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-10-7-3-4-8-11(10)15-12(16)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTZGIHYCXESGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound’s key distinguishing features are its cyclopentyl and 2-fluorophenyl substituents. These groups are critical for modulating biological activity and physicochemical properties. Below is a comparative analysis with similar urea derivatives:
Physicochemical Properties
- logP and Solubility : Fluorine atoms typically increase logP (lipophilicity) but reduce water solubility. The 2-fluorophenyl group in the target compound may result in a higher logP compared to fenuron but lower than the indole-containing analog in .
- Hydrogen-Bonding Capacity : Urea’s NH groups enable hydrogen bonding, critical for target interactions. Substituents like cyclopentyl (steric bulk) and fluorine (electron-withdrawing) may modulate these interactions .
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